Comparative Enantiomeric Purity and Stereochemical Identity: Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid Versus (S)-Enantiomer
The (R)-enantiomer and (S)-enantiomer of this β-amino acid exhibit opposite optical rotation values, enabling unambiguous stereochemical verification by polarimetry. The (R)-enantiomer displays [α]D²⁵ = +23 ± 2° (c=1, DMF), while the (S)-enantiomer displays [α]D²⁵ = −22 ± 2° (c=1, DMF) under identical measurement conditions .
| Evidence Dimension | Optical rotation [α]D²⁵ (c=1, DMF) |
|---|---|
| Target Compound Data | +23 ± 2° |
| Comparator Or Baseline | (S)-enantiomer: −22 ± 2° |
| Quantified Difference | Opposite sign; magnitude difference = 45° |
| Conditions | c=1 in DMF at 25 °C |
Why This Matters
This 45° difference in optical rotation provides definitive stereochemical identity verification, critical for laboratories performing QC release testing of chiral peptide building blocks where the incorrect enantiomer would generate a diastereomeric peptide with non-equivalent biological properties.
